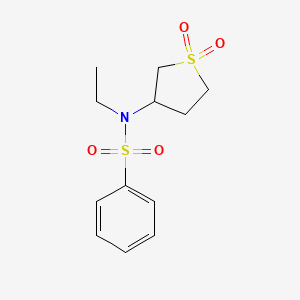![molecular formula C16H15F3N2O6S B2771945 5-(4-morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide CAS No. 681428-88-6](/img/structure/B2771945.png)
5-(4-morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide
概要
説明
The compound “5-(4-morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide” is a complex organic molecule. It contains several functional groups, including a morpholinylsulfonyl group, a trifluoromethoxyphenyl group, and a furancarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinylsulfonyl, trifluoromethoxyphenyl, and furancarboxamide groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group in the furancarboxamide portion could potentially undergo hydrolysis, and the aromatic ring in the trifluoromethoxyphenyl group might participate in electrophilic aromatic substitution reactions .科学的研究の応用
Antimicrobial Activity
One study explored the antimicrobial and modulating activity of a compound belonging to the class of sulfonamides, which includes 5-(4-morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide, against standard and multi-resistant strains of bacteria and fungi. This compound demonstrated modulating activity, enhancing the effectiveness of antibiotics against resistant Pseudomonas aeruginosa strains, indicating its potential as an adjunct therapy in combating antimicrobial resistance (Oliveira et al., 2015).
Anticancer Evaluation
Research into novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, which shares structural similarities with this compound, showed promising inhibition of breast cancer cell lines. This suggests the potential of such compounds in developing selective and significant inhibitors for cancer treatment, highlighting the importance of the morpholine and sulfonamide functional groups in anticancer activity (Gaur et al., 2022).
Material Science
In the field of material science, the synthesis of biodegradable polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives represents an innovative approach to creating polymers with specific, functionalized structures for medical and industrial applications. This research underlines the versatility of morpholine derivatives in synthesizing polymers with potential applications in drug delivery systems and biodegradable materials (Veld et al., 1992).
Biochemistry and Pharmacology
The study of anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase, including compounds containing morpholine and sulfonamide groups, opens new avenues in the development of drugs targeting cardiovascular diseases and erectile dysfunction. These compounds activate the NO-insensitive heme-oxidized form of soluble guanylyl cyclase, demonstrating potential as novel vasodilator drugs (Schindler et al., 2006).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to target the hypoxia-inducible factor (hif) prolyl hydroxylase (phd) enzymes .
Mode of Action
Compounds with similar structures have been found to act as nucleophilic trifluoromethylating agents . They can form electron donor-acceptor (EDA) complexes with certain anions, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Biochemical Pathways
The interaction of similar compounds with their targets can lead to changes in various biochemical pathways, particularly those involving the regulation of oxygen homeostasis .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (25417), LogP (247326), and solubility can influence its pharmacokinetic behavior .
Result of Action
The modulation of hif activity by similar compounds can have wide-ranging effects on cellular metabolism, angiogenesis, and other processes related to oxygen homeostasis .
特性
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O6S/c17-16(18,19)27-12-3-1-11(2-4-12)20-15(22)13-5-6-14(26-13)28(23,24)21-7-9-25-10-8-21/h1-6H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFPXMLKVJIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)
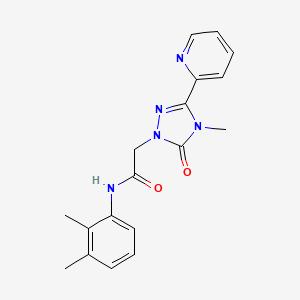
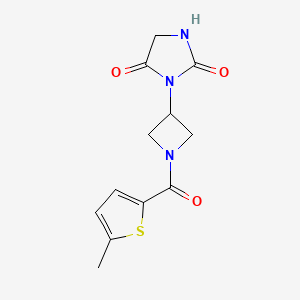
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)

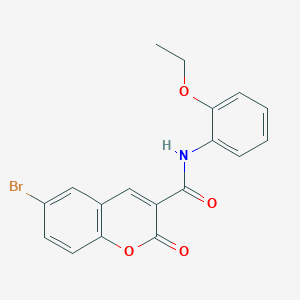
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)
![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)
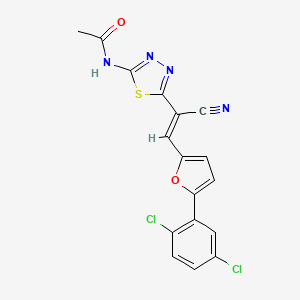
![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile](/img/structure/B2771879.png)
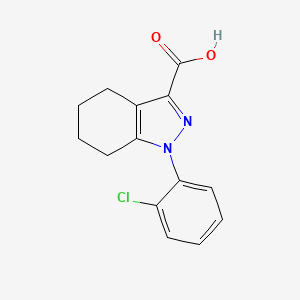
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)
